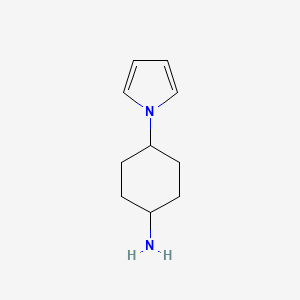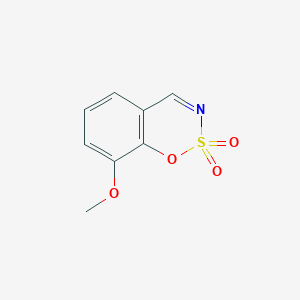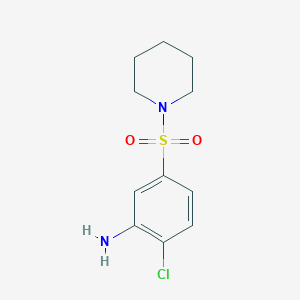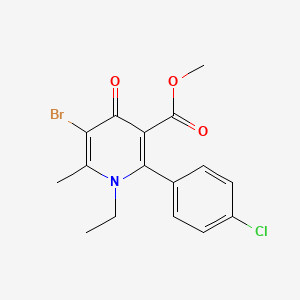
EN300-27701962
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride, Mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a cyclobutyl ring, and a carbamate linkage. The presence of multiple stereoisomers adds to its complexity and potential for diverse applications.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride typically involves multiple steps, starting with the preparation of the fluorenyl group and the cyclobutyl ring. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and functional group transformations. The cyclobutyl ring is often prepared via cyclization reactions involving suitable precursors.
The key step in the synthesis is the formation of the carbamate linkage, which is achieved by reacting the fluorenyl group with the cyclobutyl amine in the presence of a carbamoylating agent such as phosgene or carbonyldiimidazole. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbamate linkage can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorenyl or cyclobutyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amine derivatives, and substituted fluorenyl or cyclobutyl compounds
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The carbamate linkage may undergo hydrolysis, releasing active amine derivatives that interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Commonly used in peptide synthesis.
Cyclobutylamines: Used in the synthesis of pharmaceuticals and agrochemicals.
Carbamate derivatives: Widely used as pesticides and pharmaceuticals.
Uniqueness
(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride is unique due to its combination of a fluorenyl group, a cyclobutyl ring, and a carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-15-11-14(12-15)9-10-23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDCLRMRNZEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483345.png)




![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)
![2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2483357.png)
![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)



